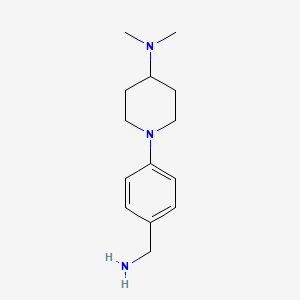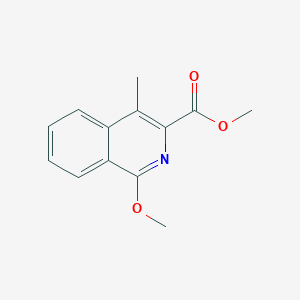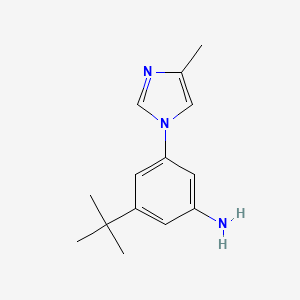
3-(Tert-butyl)-5-(4-methyl-1H-imidazol-1-YL)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tert-Butyl)-5-(4-Methyl-1H-imidazol-1-YL)anilin ist eine organische Verbindung, die sowohl eine Anilin- als auch eine Imidazol-Einheit enthält. Verbindungen mit solchen Strukturen sind in der medizinischen Chemie oft von Interesse, da sie potenzielle biologische Aktivitäten aufweisen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(Tert-Butyl)-5-(4-Methyl-1H-imidazol-1-YL)anilin umfasst in der Regel die folgenden Schritte:
Bildung des Imidazolrings: Dies kann durch die Kondensation eines geeigneten Aldehyds mit einem Amin und einer Stickstoffquelle, wie z. B. Ammoniumacetat, erreicht werden.
Substitution am Anilinring: Die tert-Butylgruppe kann durch Friedel-Crafts-Alkylierung mit tert-Butylchlorid und einem Lewis-Säure-Katalysator wie Aluminiumchlorid eingeführt werden.
Kopplung der Imidazol- und Anilin-Einheiten: Dieser Schritt kann eine nucleophile aromatische Substitutionsreaktion beinhalten, bei der der Imidazolring an das Anilinderivat eingeführt wird.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren würden wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren und Prinzipien der grünen Chemie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Anilin-Einheit, unterliegen, was zur Bildung von Chinoniminen führt.
Reduktion: Reduktionsreaktionen könnten den Imidazolring oder die Anilin-Einheit reduzieren.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können auftreten, insbesondere am aromatischen Ring.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.
Substitution: Die Bedingungen variieren je nach der spezifischen Substitution, können aber die Verwendung von Katalysatoren und Lösungsmitteln wie Dichlormethan oder Ethanol umfassen.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen würden von den spezifischen Bedingungen und Reagenzien abhängen, die verwendet werden, könnten aber verschiedene substituierte Anilin- und Imidazolderivate umfassen.
4. Wissenschaftliche Forschungsanwendungen
3-(Tert-Butyl)-5-(4-Methyl-1H-imidazol-1-YL)anilin kann Anwendungen in folgenden Bereichen haben:
Chemie: Als Baustein für komplexere Moleküle.
Biologie: Mögliche Verwendung als Sonde oder Ligand in biochemischen Assays.
Medizin: Mögliche therapeutische Anwendungen aufgrund seiner strukturellen Ähnlichkeit mit bioaktiven Molekülen.
Industrie: Verwendung bei der Synthese von Farbstoffen, Polymeren oder anderen Materialien.
5. Wirkmechanismus
Der Wirkmechanismus hängt von dem spezifischen biologischen oder chemischen Kontext ab, in dem die Verbindung verwendet wird. Im Allgemeinen könnte sie mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren.
Wissenschaftliche Forschungsanwendungen
3-(Tert-butyl)-5-(4-methyl-1H-imidazol-1-YL)aniline may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the synthesis of dyes, polymers, or other materials.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(Tert-Butyl)-5-(1H-imidazol-1-YL)anilin
- 3-(Tert-Butyl)-5-(4-Methyl-1H-pyrazol-1-YL)anilin
- 3-(Tert-Butyl)-5-(4-Methyl-1H-triazol-1-YL)anilin
Einzigartigkeit
Das Vorhandensein sowohl der tert-Butylgruppe als auch der 4-Methyl-1H-imidazol-Einheit in 3-(Tert-Butyl)-5-(4-Methyl-1H-imidazol-1-YL)anilin kann einzigartige sterische und elektronische Eigenschaften verleihen, was möglicherweise zu unterschiedlichen biologischen Aktivitäten oder chemischen Reaktivitäten im Vergleich zu ähnlichen Verbindungen führt.
Eigenschaften
CAS-Nummer |
1290090-22-0 |
|---|---|
Molekularformel |
C14H19N3 |
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
3-tert-butyl-5-(4-methylimidazol-1-yl)aniline |
InChI |
InChI=1S/C14H19N3/c1-10-8-17(9-16-10)13-6-11(14(2,3)4)5-12(15)7-13/h5-9H,15H2,1-4H3 |
InChI-Schlüssel |
BSIMTXPLDUDBPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C=N1)C2=CC(=CC(=C2)N)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Ethoxy-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one](/img/structure/B11874588.png)
![(2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B11874601.png)


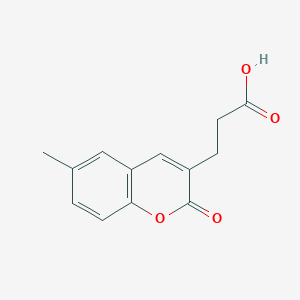
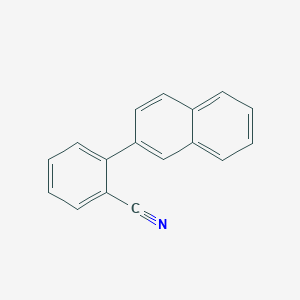
![Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B11874619.png)
